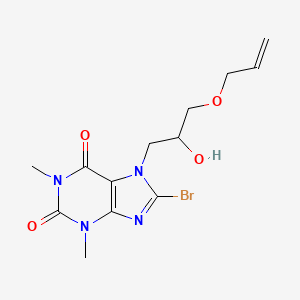

![molecular formula C19H18FN5O4 B2448473 6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one CAS No. 1396632-34-0](/img/structure/B2448473.png)

6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule with several functional groups. It contains a pyridazinone ring, an oxadiazole ring, and a methoxyphenyl group, all of which are common in pharmaceutical compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole and pyridazinone rings. This could potentially be achieved through cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The oxadiazole and pyridazinone rings could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Applications De Recherche Scientifique

Antitubercular Activity

The compound 6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one has a structural similarity to 1,3,4-oxadiazole derivatives, which are known for their significant antitubercular activity. Derivatives like 2-isonicotinoylhydrazinecarboxamide and 1-(7-chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazone derivatives have shown in vitro efficacy against Mycobacterium tuberculosis, comparable to isoniazid, a standard antitubercular drug. These derivatives also exhibit significant activity against isoniazid-resistant non-tuberculous mycobacteria, highlighting their potential in developing new leads for antitubercular compounds (Asif, 2014).

p38α MAP Kinase Inhibition

Compounds with a similar structural framework have been studied for their inhibitory activity against p38 mitogen-activated protein (MAP) kinase, a key player in the release of proinflammatory cytokines. Specific synthetic compounds with a tri- and tetra-substituted imidazole scaffold are recognized as selective inhibitors of p38α MAP kinase. The selective binding of these inhibitors to the adenosine 5'-triphosphate (ATP) pocket, along with the occupation of the hydrophobic region II, demonstrates their potential for higher binding selectivity and potency. This implies a basis for the design and synthesis of novel inhibitors targeting inflammatory pathways (Scior et al., 2011).

COX-2 Inhibition

Similarly structured compounds, particularly vicinally disubstituted pyridazinones, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. One such compound, ABT-963, has exhibited exceptional selectivity for COX-2 over COX-1, high oral anti-inflammatory potency, and improved gastric safety in animal models. The role of these compounds in reducing prostaglandin production, nociception, bone loss, and soft tissue destruction underscores their therapeutic value in treating inflammation and pain associated with conditions like arthritis (Asif, 2016).

Oxadiazole-based Therapeutic Agents

The oxadiazole ring, a part of the compound's structure, is a five-membered aromatic ring present in numerous synthetic molecules. It exhibits effective binding with various enzymes and receptors in biological systems, leading to a wide range of bioactivities. Oxadiazole derivatives are being extensively studied and used for treating diverse ailments due to their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O4/c1-28-15-6-4-12(10-13(15)20)18-21-19(29-23-18)14-5-7-16(26)25(22-14)11-17(27)24-8-2-3-9-24/h4-7,10H,2-3,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDUOJLGQQKZBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC(=O)N4CCCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

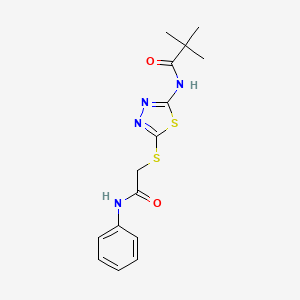

![1-methyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2448390.png)

![7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

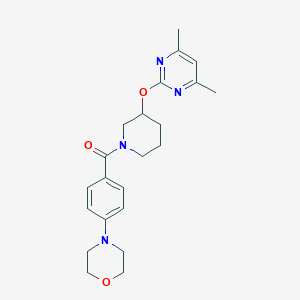

![4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2448396.png)

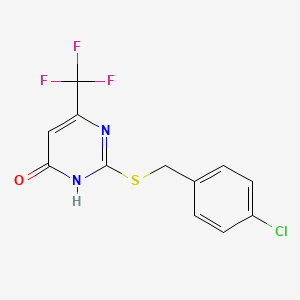

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2448397.png)

![4-(2,5-Dichlorothiophen-3-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyrimidine](/img/structure/B2448398.png)

![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2448403.png)

![N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2448406.png)

![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2448408.png)

![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2448411.png)